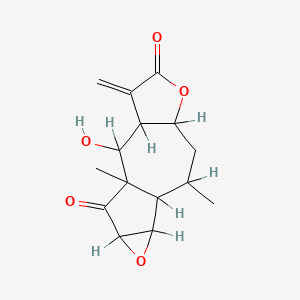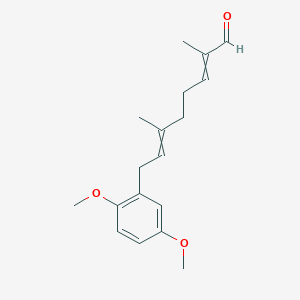
3-(2-Chloro-1,1,2-trifluoroethoxy)-2,2,3,3-tetrafluoropropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-1,1,2-trifluoroethoxy)-2,2,3,3-tetrafluoropropanenitrile is a fluorinated organic compound with significant applications in various fields. Its unique structure, characterized by multiple fluorine atoms and a nitrile group, makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-1,1,2-trifluoroethoxy)-2,2,3,3-tetrafluoropropanenitrile typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with a suitable fluorinated nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-1,1,2-trifluoroethoxy)-2,2,3,3-tetrafluoropropanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives with functional groups like azides or thiocyanates.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
3-(2-Chloro-1,1,2-trifluoroethoxy)-2,2,3,3-tetrafluoropropanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-1,1,2-trifluoroethoxy)-2,2,3,3-tetrafluoropropanenitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-p-anisic acid
- 3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)phenol
- 2-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid
Uniqueness
3-(2-Chloro-1,1,2-trifluoroethoxy)-2,2,3,3-tetrafluoropropanenitrile stands out due to its high degree of fluorination and the presence of both a chloro and nitrile group. This unique combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
51579-45-4 |
|---|---|
Fórmula molecular |
C5HClF7NO |
Peso molecular |
259.51 g/mol |
Nombre IUPAC |
3-(2-chloro-1,1,2-trifluoroethoxy)-2,2,3,3-tetrafluoropropanenitrile |
InChI |
InChI=1S/C5HClF7NO/c6-2(7)4(10,11)15-5(12,13)3(8,9)1-14/h2H |
Clave InChI |
SXJGNUPZCCPJSW-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(C(OC(C(F)Cl)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


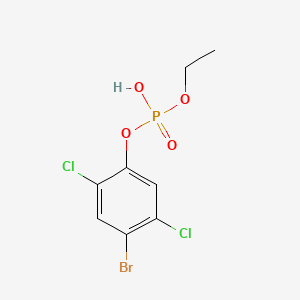
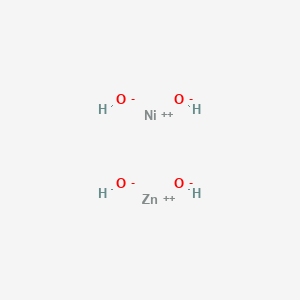
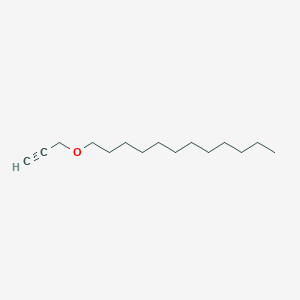
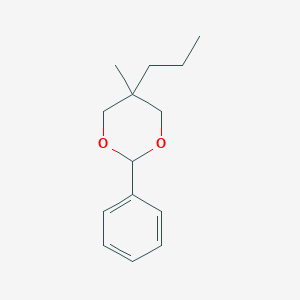
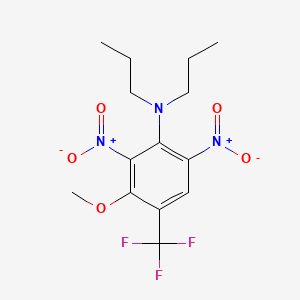
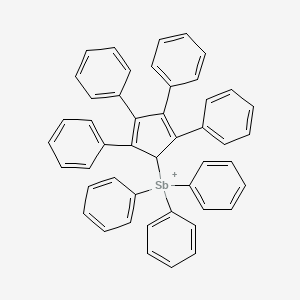
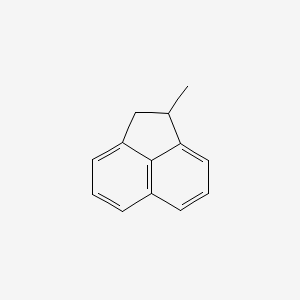
![3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14671156.png)
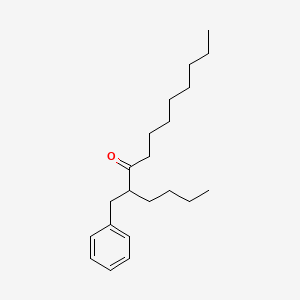
![6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-](/img/structure/B14671164.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)
